molecular formula C52H74N4O17 B6314761 DBCO-NHCO-PEG12-maleimide

DBCO-NHCO-PEG12-maleimide

Cat. No.: B6314761
M. Wt: 1027.2 g/mol
InChI Key: RSPJSRPEBGDVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DBCO-NHCO-PEG12-maleimide is a high-purity, heterobifunctional reagent designed for advanced bioconjugation applications, particularly in targeted drug discovery and development. It features a dibenzocyclooctyne (DBCO) group that undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules, enabling efficient, copper-free click chemistry. The maleimide group selectively couples with thiol groups (e.g., on cysteine residues) to form stable thioether bonds. These two orthogonal reactive groups allow for sequential and flexible conjugation strategies. A key research application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). As a PEG-based linker, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the intracellular degradation of the target protein via the ubiquitin-proteasome system. The long, monodispersed PEG12 spacer arm plays a critical role in the molecule's function by enhancing aqueous solubility, reducing potential immunogenicity, and providing crucial spatial separation and flexibility to minimize steric hindrance, thereby ensuring efficient conjugate formation. Beyond PROTACs, this versatile compound is widely used in creating antibody-drug conjugates (ADCs), functionalizing nanoparticles and surfaces, and developing targeted imaging probes. The product is provided as a viscous liquid and must be stored dry and protected from light at -20°C to preserve the reactivity of the maleimide group. It is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N4O17/c57-48(14-18-55-50(59)11-12-51(55)60)54-17-20-63-22-24-65-26-28-67-30-32-69-34-36-71-38-40-73-42-41-72-39-37-70-35-33-68-31-29-66-27-25-64-23-21-62-19-15-49(58)53-16-13-52(61)56-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)56/h1-8,11-12H,13-43H2,(H,53,58)(H,54,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPJSRPEBGDVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74N4O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1027.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Architectural Design and Mechanistic Underpinnings of Dbco Nhco Peg12 Maleimide

The Dibenzocyclooctyne (DBCO) Moiety as a Bioorthogonal Handle

The dibenzocyclooctyne (DBCO) moiety is a cornerstone of copper-free click chemistry, a class of bioorthogonal reactions that proceed with high efficiency and selectivity within complex biological environments. interchim.fr Its utility stems from the intrinsic ring strain of the cyclooctyne, which dramatically accelerates the reaction rate with azide-containing molecules without the need for cytotoxic copper catalysts. bldpharm.com

Reaction Kinetics and Efficiency of DBCO-Azide Cycloaddition in Diverse Research Environments

The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide (B81097) is a [3+2] cycloaddition that forms a stable triazole linkage. The reaction is characterized by its rapid kinetics, with second-order rate constants that are significantly higher than those of other copper-free click chemistry reactions. For instance, the reaction rate between benzyl (B1604629) azide and DBCO is approximately 3.4 times faster than with bicyclononyne (BCN), another common cyclooctyne. nih.gov However, the reactivity can be influenced by the nature of the azide, with DBCO reacting faster with primary azides than with tertiary azides. nih.gov

The efficiency of the DBCO-azide ligation is high, often achieving near-quantitative yields in relatively short reaction times, typically less than 12 hours at room temperature. interchim.frglenresearch.com This efficiency is maintained across a range of conditions, including in aqueous buffers and complex biological mixtures, making it a robust tool for biomolecule labeling and conjugation. interchim.fr

Table 1: Comparative Reaction Kinetics of Cyclooctynes
CyclooctyneReactantRate Constant (M⁻¹s⁻¹)Reference
DBCOBenzyl azide0.24 nih.gov
BCNBenzyl azide0.07 nih.gov
DBCOPhenyl azide0.033 nih.gov
BCNPhenyl azide0.2 nih.gov

Orthogonal Reactivity Profile of DBCO within Complex Biological Milieus

A key advantage of the DBCO moiety is its bioorthogonal reactivity. This means that it does not react with or interfere with the vast majority of functional groups naturally present in biological systems, such as amines, thiols, and carboxyl groups. interchim.frnih.gov This high degree of specificity allows for the precise labeling of azide-modified biomolecules within living cells and organisms without disrupting normal cellular processes. nih.gov The DBCO-azide reaction is mutually orthogonal to other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes, enabling the simultaneous labeling of multiple biomolecules. nih.gov

The Poly(ethylene glycol) (PEG12) Chain as a Modulator of Conjugate Performance

The inclusion of a discrete polyethylene (B3416737) glycol (PEG) chain, specifically one with twelve ethylene (B1197577) glycol units (PEG12), serves multiple critical functions in the context of bioconjugation. medchemexpress.comtargetmol.combiocat.com PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the physicochemical and biological properties of the resulting conjugate.

Influence of PEG Oligomer Length on Hydrodynamic Volume and Functional Efficacy in Research Constructs

The length of the PEG chain directly influences the hydrodynamic radius of the resulting conjugate. nih.gov An increase in the molecular weight of the attached PEG leads to a linear increase in the hydrodynamic volume. nih.gov This increase in size can have several consequences for the functional efficacy of the construct. For instance, in the context of substrate-mediated gene delivery, PEGylation can modulate the properties of complexes, potentially enhancing transfection efficiency. nih.gov The PEG chain acts as a spacer, physically separating the conjugated biomolecules and reducing the potential for steric hindrance that might otherwise impair their function. axispharm.com

PEG-Mediated Enhancement of Biocompatibility and Reduction of Non-Specific Interactions in Experimental Systems

PEG is known for its ability to enhance the biocompatibility of materials and reduce non-specific protein adsorption. nih.govmdpi.comresearchgate.net The hydrophilic nature of the PEG chain creates a hydration layer on the surface of the conjugate, which acts as a barrier to prevent the non-specific binding of proteins and other biomolecules. mdpi.com This "stealth" effect is crucial in complex biological systems, as it can reduce immunogenicity and prolong the circulation time of the conjugate. nih.govresearchgate.net Furthermore, PEGylation can prevent aggregation and improve the solubility of the conjugate in aqueous buffers. nih.gov

The Maleimide (B117702) Moiety in Cysteine-Selective Conjugation

The maleimide group is a highly selective reactive handle for conjugation to sulfhydryl (thiol) groups, particularly those of cysteine residues in proteins and peptides. axispharm.comthermofisher.comtocris.com This selectivity is a cornerstone of many bioconjugation strategies, allowing for site-specific modification of biomolecules. nih.govresearchgate.net

The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable thioether bond. axispharm.comthermofisher.com This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5. axispharm.comthermofisher.com At this pH, the reaction with thiols is approximately 1,000 times faster than with amines. axispharm.com At more alkaline pH (>8.5), the reactivity towards primary amines increases, and the rate of hydrolysis of the maleimide group to a non-reactive maleamic acid also increases. thermofisher.com

It is important to note that the thiosuccinimide linkage formed can be subject to retro-Michael reactions, which can lead to payload migration, and hydrolysis at high pH. axispharm.comnih.gov Additionally, when conjugating to an N-terminal cysteine, the succinimidyl thioether can undergo a rearrangement to a more stable thiazine (B8601807) structure. nih.gov Despite these considerations, the maleimide-thiol reaction remains a widely used and reliable method for bioconjugation due to its high selectivity and rapid kinetics under mild conditions. axispharm.comresearchgate.net

Table 2: Reactivity Profile of the Maleimide Moiety
pH RangePrimary ReactantReaction ProductStabilityReference
6.5 - 7.5Sulfhydryl (-SH)Thioether bondStable axispharm.comthermofisher.com
> 8.5Primary Amines (-NH2)Amine adductLess stable thermofisher.com
High pHWaterMaleamic acidNon-reactive thermofisher.com

Mechanism of Thiol-Maleimide Michael Addition: Fundamental Principles and Research Implications

The reaction between a maleimide and a thiol proceeds via a Michael addition, a type of nucleophilic addition reaction. In this process, the thiol group, specifically the more nucleophilic thiolate anion, attacks one of the carbon atoms of the carbon-carbon double bond within the maleimide ring. This double bond is electron-deficient due to the presence of the two adjacent carbonyl groups, making it an excellent Michael acceptor. mdpi.com The reaction forms a stable covalent thioether bond, specifically a thiosuccinimide linkage. axispharm.com

This reaction is highly efficient and proceeds rapidly under mild, often physiological, conditions in aqueous or organic solvents, typically without the need for a catalyst. mdpi.comaxispharm.com The high chemoselectivity for thiols over other nucleophilic groups, such as amines, within a specific pH range (typically 6.5-7.5) makes it a valuable tool in bioconjugation. mdpi.comaxispharm.com At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines. axispharm.comresearchgate.net The resulting thiosuccinimide adduct is generally stable, which is crucial for creating long-lasting bioconjugates for various research applications, including fluorescent labeling, peptide and protein modification, and the construction of antibody-drug conjugates. d-nb.infonih.gov However, the stability of this linkage can be compromised under certain conditions, leading to a retro-Michael reaction, which has significant implications for the design and application of bioconjugates. axispharm.comd-nb.info

Strategies for Addressing the Stability of Maleimide Conjugates in Academic Research

While the thiosuccinimide bond formed from the thiol-maleimide reaction is generally considered stable, its potential for reversal under certain physiological conditions presents a challenge in bioconjugation research.

The primary instability of the thiosuccinimide linkage stems from its susceptibility to a retro-Michael reaction. axispharm.comd-nb.info This is a β-elimination reaction that can lead to the dissociation of the conjugate. d-nb.info This process is particularly problematic in environments containing other thiol-containing molecules, such as glutathione, which is abundant in the body. The released maleimide can then react with these other thiols in a thiol exchange reaction, leading to off-target effects and loss of the intended conjugate. d-nb.infonih.gov

Several strategies have been developed to mitigate this instability. One approach is the hydrolysis of the thiosuccinimide ring to form a stable maleamic acid derivative. d-nb.info This can be promoted by using N-aryl substituted maleimides, which have electron-withdrawing properties that accelerate hydrolysis. d-nb.info Another innovative strategy involves a transcyclization reaction. In this method, if the thiol is part of a cysteine residue, the N-terminal amine can attack the succinimide (B58015) ring, leading to the formation of a more stable six-membered ring, effectively "locking" the thioether bond and preventing the retro-Michael reaction. d-nb.infonih.gov

Enhancing the stability of the thiosuccinimide adduct is crucial for the development of robust and reliable research probes. The hydrolytic ring-opening of the thiosuccinimide adduct creates a stable thioether that is no longer susceptible to the retro-Michael reaction. d-nb.info The rate of this hydrolysis can be influenced by the substituent on the maleimide nitrogen. Electron-withdrawing groups can accelerate hydrolysis, while electron-donating groups can inhibit it. nih.gov

Recent research has focused on developing "on-demand" stabilization methods. nih.govnih.gov These approaches involve using maleimide reagents that can be triggered to undergo rapid ring-opening hydrolysis after the conjugation reaction is complete. nih.govnih.gov This can be achieved through chemical, photochemical, or enzymatic triggers, providing temporal control over the stabilization process. nih.gov By temporarily masking a self-stabilizing maleimide in a less hydrolytically susceptible form, complex bioconjugates can be assembled without the competing side reaction of premature hydrolysis. nih.gov Once the desired conjugate is formed, an external trigger is applied to induce rapid ring-opening, resulting in a highly stable final product. nih.govnih.gov

Synthetic Approaches and Derivatization for Research Specific Applications

Established Synthetic Pathways for DBCO-NHCO-PEG12-Maleimide Production

The synthesis of this compound is a multi-step process that relies on the sequential assembly of its three key components. While specific proprietary methods may vary between manufacturers, the general synthetic strategy involves the synthesis of key precursors followed by their conjugation.

A common approach begins with the synthesis of a DBCO-amine derivative. This can be achieved through a series of reactions starting from commercially available materials. For instance, dibenzosuberenone (B194781) can be converted to its oxime, which then undergoes a Beckmann rearrangement to form a lactam. Subsequent reduction of the lactam yields the corresponding dihydrodibenzo[b,f]azocine, which possesses a secondary amine that can be further functionalized. google.com This DBCO-amine serves as a crucial building block for the introduction of the DBCO moiety. chemicalbook.commedchemexpress.comrsc.orgmedchemexpress.comjenabioscience.com

The next stage involves the introduction of the PEG12 spacer. A common strategy is to use a pre-functionalized PEG derivative, such as an amine-reactive N-hydroxysuccinimide (NHS) ester of a PEG12-acid. The DBCO-amine is then reacted with this activated PEG spacer to form a stable amide bond. This modular approach allows for the straightforward incorporation of PEG chains of varying lengths. nih.gov

The final step is the introduction of the maleimide (B117702) functionality. This is typically achieved by reacting the free terminus of the PEG chain (which would be an amine if starting with a di-amino PEG linker) with a maleimide-containing reagent, such as maleic anhydride (B1165640) or a maleimide-NHS ester. The reaction between an amine and maleic anhydride, followed by cyclization, or the direct reaction with a maleimide-NHS ester, results in the formation of the maleimide group, completing the synthesis of this compound. nih.govcreativepegworks.com

Synthesis of DBCO-Amine: Conversion of a suitable precursor like dibenzosuberenone to a DBCO derivative bearing a reactive amine group. google.com

PEGylation: Reaction of the DBCO-amine with an activated PEG12 derivative (e.g., NHS-PEG12-acid) to form a stable DBCO-NHCO-PEG12 intermediate.

Maleimide Functionalization: Introduction of the maleimide group at the terminus of the PEG chain to yield the final product.

This modular synthesis allows for the production of a range of similar crosslinkers by varying the length of the PEG spacer or by replacing the maleimide with other reactive groups. axispharm.combroadpharm.com

Custom Synthesis and Chemical Modifications for Tailored Research Reagents

The versatility of the this compound structure lends itself to custom synthesis and chemical modifications to create tailored reagents for specific research applications. jenkemusa.comjenkemusa.com These modifications can be broadly categorized into alterations of the PEG spacer, and replacement of the reactive end groups.

PEG Spacer Modifications:

The length of the PEG linker is a critical parameter that can be adjusted to optimize the properties of the final conjugate. nih.govnih.gov Longer or shorter PEG chains can be synthesized to control the distance between the conjugated biomolecules, which can be crucial for applications such as PROTACs (Proteolysis Targeting Chimeras) where the spatial arrangement of the recruited proteins is critical for efficacy. nih.govnih.govacs.orgprecisepeg.com The hydrophilic nature of the PEG spacer also improves the solubility and reduces the immunogenicity of the resulting bioconjugate. interchim.fr

Customization ParameterPotential ModificationsResearch Application Impact
PEG Chain Length PEG units can be varied (e.g., PEG4, PEG8, PEG24)Modulates distance between conjugated molecules, influences solubility and steric hindrance. nih.govnih.govmedchemexpress.combroadpharm.combroadpharm.com
Linker Rigidity Incorporation of more rigid structures like alkyl chains or aromatic groups in place of or in addition to PEG units.Can enhance the stability of the ternary complex in PROTACs by reducing conformational flexibility. acs.org
Cleavable Linkers Introduction of cleavable moieties (e.g., disulfide bonds, esters) within the linker.Allows for the release of a conjugated molecule under specific conditions (e.g., reducing environment inside a cell). nih.gov

Reactive End Group Modifications:

The DBCO and maleimide groups can be replaced with other reactive functionalities to expand the range of target molecules. For example, the maleimide group, which is specific for thiols, can be substituted with an NHS ester for reaction with primary amines, or an aldehyde/ketone for reaction with hydrazides or aminooxy groups. Similarly, the DBCO group can be replaced with other click chemistry handles like a terminal alkyne for copper-catalyzed click chemistry or a tetrazine for reaction with trans-cyclooctenes. creativepegworks.combroadpharm.comthermofisher.com

Customization ParameterPotential ModificationsResearch Application Impact
Thiol-Reactive Group Replacement of maleimide with iodoacetamide, bromoacetamide, or vinyl sulfone. nih.govOffers different reactivity profiles and stability of the resulting thioether bond.
Amine-Reactive Group Replacement of maleimide with N-hydroxysuccinimide (NHS) ester or isothiocyanate.Enables conjugation to primary amines, such as those found on lysine (B10760008) residues in proteins.
Bioorthogonal Group Replacement of DBCO with a terminal alkyne, azide (B81097), or tetrazine.Allows for different types of click chemistry reactions with varying kinetics and reaction partners. interchim.frbiomers.net

The ability to create these custom reagents allows researchers to fine-tune the properties of their bioconjugates for optimal performance in a wide array of applications, from antibody-drug conjugates (ADCs) to the development of novel diagnostic tools. medchemexpress.commedchemexpress.combiocat.comtargetmol.com

Quality Control and Purity Assessment Methodologies for Research-Grade Bioconjugation Reagents

Ensuring the high purity and structural integrity of this compound is paramount for its successful application in research. A comprehensive quality control (QC) strategy employs a suite of analytical techniques to assess various quality attributes of the reagent. enovatia.comchemscene.com

The purity of the final product is a critical parameter, as impurities can lead to side reactions and complicate the interpretation of experimental results. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. thermofisher.comchromatographyonline.comthermofisher.com

Key Quality Control Tests:

Analytical TechniqueQuality Attribute AssessedDescription
High-Performance Liquid Chromatography (HPLC) Purity, presence of impuritiesReversed-phase HPLC (RP-HPLC) is commonly used to separate the target compound from starting materials and by-products. The purity is typically determined by the peak area percentage of the main component. biopharminternational.com
Mass Spectrometry (MS) Molecular Weight VerificationTechniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the compound, ensuring the correct structure has been synthesized. enovatia.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Integrity1H NMR and 13C NMR provide detailed information about the chemical structure of the molecule, confirming the presence of the DBCO, PEG, and maleimide moieties and their correct connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of Functional GroupsFTIR can be used to identify the characteristic vibrational frequencies of the key functional groups, such as the alkyne in the DBCO group and the carbonyls in the amide and maleimide groups.
Elemental Analysis Elemental CompositionProvides the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which can be compared to the theoretical values for the expected molecular formula.

The combination of these analytical methods provides a comprehensive characterization of the this compound reagent, ensuring that it meets the high standards of purity and quality required for demanding research applications. broadpharm.comenovatia.com

Advanced Applications of Dbco Nhco Peg12 Maleimide in Contemporary Research

Engineering of Protein and Peptide Conjugates

The modular nature of DBCO-NHCO-PEG12-maleimide makes it an invaluable reagent for the synthesis of complex protein and peptide conjugates. Its distinct reactive ends allow for sequential or orthogonal ligation strategies, facilitating the creation of novel biomolecular constructs with tailored properties.

Site-Specific Protein Modification via DBCO-Azide Chemistries

The DBCO group within the linker is central to its utility in site-specific protein modification. It readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that forms a stable triazole linkage with azide-containing molecules. broadpharm.combiomers.net This reaction is highly specific and bioorthogonal, meaning it proceeds efficiently in complex biological mixtures without interfering with native functional groups. broadpharm.com

A common strategy involves the introduction of an azide (B81097) group into a protein at a specific site. This can be achieved through various methods, such as the incorporation of unnatural amino acids like p-azidomethyl-L-phenylalanine (pAMF) or through enzymatic modifications. nih.gov Once the azide is in place, this compound can be used to attach a desired payload, such as a therapeutic agent or a fluorescent dye, via the DBCO-azide reaction. The PEG12 spacer enhances the solubility and reduces aggregation of the resulting conjugate. conju-probe.com This approach allows for precise control over the location of modification, which is crucial for preserving the protein's structure and function. nih.gov

ReagentFunctionReaction
This compound Linker moleculeStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Azide-modified proteinTarget for conjugationReacts with the DBCO group
Payload (e.g., drug, dye)Functional molecule to be attachedAttached via the maleimide (B117702) group (in a subsequent step)

Directed Thiol-Maleimide Conjugation for Protein Functionalization

The maleimide group of the linker provides another powerful tool for protein functionalization through its specific reactivity with thiol (sulfhydryl) groups, which are found in cysteine residues. broadpharm.comaxispharm.com This thiol-maleimide Michael addition reaction forms a stable thioether bond, providing a covalent attachment point for the linker to the protein. broadpharm.comacs.org

This method is particularly useful for proteins that have accessible cysteine residues. In cases where a native cysteine is not available at the desired location, site-directed mutagenesis can be used to introduce one. The reaction is typically carried out under mild conditions, preserving the integrity of the protein. youtube.com Once the this compound linker is attached to the protein via the thiol-maleimide bond, the DBCO group is then available for subsequent conjugation with an azide-modified molecule, as described in the previous section. This dual-reactivity allows for a "two-step" conjugation strategy, expanding the possibilities for creating complex bioconjugates. thermofisher.com

ComponentRoleKey Feature
This compound Bifunctional LinkerContains both a maleimide and a DBCO group
Cysteine residueReactive site on the proteinThiol group reacts with the maleimide
Azide-modified moleculeSecond component for conjugationReacts with the DBCO group via SPAAC

Development of Homogeneous Antibody-Drug Conjugate (ADC) Research Platforms

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. fujifilm.com The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and pharmacokinetic properties. fujifilm.com this compound is increasingly being utilized in the development of homogeneous ADCs, where the drug is attached to the antibody at a specific site and with a defined drug-to-antibody ratio (DAR). nih.govmdpi.com

Functionalization of Nucleic Acids in Molecular Biology Research

The precise modification of nucleic acids is essential for a wide range of applications in molecular biology, from the development of diagnostic probes to the construction of DNA-based nanostructures. This compound offers a versatile platform for the functionalization of DNA and RNA.

Covalent Attachment to Azide-Modified Oligonucleotides for Research Probes

The DBCO-azide click chemistry is a highly effective method for labeling oligonucleotides. glenresearch.com Oligonucleotides can be synthesized with azide modifications at specific positions, such as the 5' or 3' terminus, or internally. biosyn.com These azide-modified oligonucleotides can then be readily conjugated to molecules containing a DBCO group.

For instance, a fluorescent dye or a biotin (B1667282) tag can be first linked to this compound through its maleimide group. The resulting DBCO-tagged reporter molecule can then be "clicked" onto the azide-modified oligonucleotide. This copper-free click reaction is advantageous as it avoids the use of a copper catalyst, which can be detrimental to the structure and function of DNA. biomers.netnih.gov This method allows for the efficient production of highly pure, labeled oligonucleotides for use as probes in techniques like fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR). glenresearch.com

StepDescriptionChemistry
1. SynthesisAn oligonucleotide is synthesized with a terminal or internal azide group.Solid-phase DNA/RNA synthesis
2. FunctionalizationThis compound is reacted with a reporter molecule (e.g., fluorophore).Thiol-maleimide or Amine-NHS ester chemistry
3. ConjugationThe DBCO-functionalized reporter is reacted with the azide-modified oligonucleotide.Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Applications in Biosensing and DNA/RNA Immobilization Studies

The ability to covalently attach nucleic acids to surfaces is fundamental to the development of DNA and RNA-based biosensors and microarrays. This compound can facilitate the immobilization of nucleic acids onto surfaces that have been functionalized with the appropriate reactive groups.

In one approach, a surface can be coated with molecules bearing azide groups. An oligonucleotide functionalized with this compound can then be covalently attached to the surface via the DBCO-azide click reaction. nih.gov This creates a stable, torsionally constrained linkage that is crucial for many single-molecule studies. nih.gov This immobilization strategy has been used in techniques like magnetic tweezers to study DNA-protein interactions at high forces. nih.gov The PEG linker in this context helps to reduce non-specific binding of other molecules to the surface and provides a spacer to ensure the immobilized nucleic acid is accessible for interaction with its target.

Nanoparticle Functionalization and Surface Engineering for Research Platforms

The heterobifunctional nature of this compound, possessing both a dibenzocyclooctyne (DBCO) group and a maleimide group, makes it a powerful tool for the surface engineering of nanoparticles. This linker enables the covalent attachment of various biomolecules and ligands, facilitating the development of sophisticated nanoparticle-based platforms for a multitude of research applications.

Covalent Grafting to Azide-Decorated Nanoparticles via SPAAC

A primary application of the DBCO moiety within this linker is its participation in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal click chemistry reaction allows for the efficient and specific covalent attachment of the linker to nanoparticles that have been pre-functionalized with azide groups. The reaction proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, which is crucial for applications involving biological systems.

The process involves the reaction between the strained alkyne (DBCO) on the linker and the azide groups on the nanoparticle surface, forming a stable triazole linkage. This method provides a robust strategy for anchoring the PEG-maleimide portion of the linker to the nanoparticle, creating a versatile platform for subsequent modifications.

Maleimide-Mediated Surface Modification of Metallic and Polymeric Nanoparticles

Once the this compound linker is attached to the nanoparticle surface via its DBCO group, the exposed maleimide group becomes available for further functionalization. The maleimide group readily and specifically reacts with thiol (-SH) groups present in cysteine residues of proteins and peptides, forming a stable thioether bond. This allows for the precise, covalent attachment of a wide range of thiol-containing biomolecules to the nanoparticle surface.

This strategy has been employed for the surface modification of various types of nanoparticles, including metallic (e.g., gold) and polymeric nanoparticles. The flexible polyethylene (B3416737) glycol (PEG12) spacer provides a hydrophilic and biocompatible linker arm, which can improve the colloidal stability of the nanoparticles and reduce non-specific protein adsorption.

Tuning Nanoparticle-Biomolecule Interactions for Targeted Research Applications

The ability to conjugate specific biomolecules to nanoparticles using the this compound linker is instrumental in tuning their interactions with biological systems for targeted research applications. By attaching targeting ligands such as antibodies, antibody fragments, or peptides, researchers can direct the nanoparticles to specific cell types or tissues.

For instance, a nanoparticle functionalized with a targeting peptide via the maleimide-thiol coupling can be designed to bind to a receptor that is overexpressed on cancer cells. This targeted approach is fundamental in the development of diagnostic probes and for studying cellular uptake mechanisms. The PEG spacer plays a key role in optimizing the presentation and accessibility of the targeting ligand, thereby influencing the binding affinity and specificity of the nanoparticle conjugate.

ParameterDescriptionResearch Application
Ligand Density The number of biomolecules attached per nanoparticle.Optimizing cell targeting efficiency and avoiding steric hindrance.
Linker Length (PEG) The length of the polyethylene glycol spacer.Modulating the distance between the nanoparticle surface and the biomolecule, affecting accessibility and reducing non-specific interactions.
Biomolecule Orientation The specific orientation of the attached biomolecule.Ensuring the active site of a protein or the binding domain of a ligand is properly exposed for interaction.

Hydrogel Network Modification and Assembly in Regenerative Medicine and Tissue Engineering Research

The unique chemical reactivity of this compound also lends itself to the sophisticated design and modification of hydrogel networks. These three-dimensional, water-swollen polymer networks are extensively used as scaffolds in regenerative medicine and tissue engineering to mimic the extracellular matrix (ECM) and support cell growth and tissue formation.

Spatiotemporal Control of Hydrogel Crosslinking and Polymerization Kinetics

The dual reactivity of the DBCO and maleimide groups allows for precise control over the formation and properties of hydrogel networks. This is often achieved through a two-step, orthogonal crosslinking strategy. For example, a hydrogel precursor polymer can be functionalized with azide groups. The addition of the this compound linker allows for the initial crosslinking of the hydrogel network via the SPAAC reaction.

This initial network can then be further modified or functionalized through the maleimide groups. This provides spatiotemporal control over the hydrogel's properties, as the maleimide-thiol reaction can be initiated at a later time point by introducing a thiol-containing crosslinker or biomolecule. This allows researchers to create dynamic hydrogel systems where the mechanical properties or biological signals can be altered in response to specific stimuli or at desired stages of an experiment.

Crosslinking StepReactionControl Aspect
Primary Crosslinking DBCO-azide (SPAAC)Initial hydrogel formation, defining the bulk structure and mechanical properties.
Secondary Crosslinking/Modification Maleimide-thiolIntroduction of bioactive cues, cell-adhesive ligands, or further crosslinking to alter stiffness over time.

Engineering Hydrogel Matrices for Controlled Biomolecule Release and Cell Encapsulation Studies

The ability to covalently tether biomolecules within a hydrogel matrix is crucial for creating environments that can guide cell behavior and promote tissue regeneration. The maleimide group of the this compound linker, once incorporated into the hydrogel network, serves as a reactive handle for the covalent immobilization of thiol-containing growth factors, enzymes, or other signaling molecules.

This covalent attachment prevents the rapid diffusion and loss of these biomolecules from the hydrogel, enabling their sustained and localized presentation to encapsulated cells. Furthermore, by incorporating cleavable linkers between the biomolecule and the hydrogel scaffold, researchers can design systems for the controlled release of therapeutic agents. For instance, a linker that is susceptible to enzymatic cleavage by cell-secreted enzymes would allow for cell-demanded release of growth factors.

This level of control is essential for studying the effects of specific biological signals on cell fate processes such as differentiation, proliferation, and migration within a 3D culture environment.

ApplicationRole of this compoundResearch Outcome
Controlled Biomolecule Release Covalent immobilization of biomolecules via the maleimide group.Sustained and localized delivery of growth factors or drugs to encapsulated cells.
Cell Encapsulation Studies Creation of bioactive hydrogel matrices with tethered cell-adhesive peptides (e.g., RGD).Enhanced cell viability, adhesion, and guidance of cell behavior within the 3D scaffold.
Dynamic Hydrogel Systems Sequential crosslinking using orthogonal DBCO and maleimide chemistries.Ability to modulate hydrogel properties in real-time to study cellular responses to a changing microenvironment.

Development of Biofunctional Hydrogel Scaffolds for In Vitro and Ex Vivo Models

The intrinsic properties of this compound make it an exemplary reagent for the fabrication of biofunctional hydrogel scaffolds. These scaffolds are crucial for creating sophisticated in vitro and ex vivo models that more accurately mimic physiological environments. The DBCO group facilitates copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific attachment of azide-modified biomolecules to the hydrogel matrix. biochempeg.comnanocs.net This process is fundamental for immobilizing proteins, peptides, or other bioactive molecules that can influence cell behavior, such as adhesion, proliferation, and differentiation.

Cellular Surface Engineering and Labeling for Biological Investigations

This compound is a powerful tool for the precise modification and labeling of cell surfaces, enabling detailed investigations into cellular processes.

The bioorthogonal nature of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the DBCO group and an azide allows for the non-invasive labeling of cell surface components. acs.orgthermofisher.com Cells can be metabolically engineered to express azide-functionalized sugars (e.g., N-azidoacetylmannosamine) on their surface glycans. igem.orglumiprobe.com Subsequent treatment with this compound, which can be conjugated to a fluorescent dye or other reporter molecule, enables specific and efficient labeling of these glycans for visualization and tracking. igem.orgnih.gov This method avoids the use of toxic copper catalysts, making it suitable for live-cell applications. nanocs.netthermofisher.com Similarly, proteins on the cell surface can be modified with azides through various techniques, allowing for their specific labeling using this versatile crosslinker. acs.orgnih.govresearchgate.net

The maleimide group of this compound provides a mechanism for the targeted modification of cell surface receptors that contain accessible cysteine residues. cd-bioparticles.comlumiprobe.com This thiol-reactive functionality allows for the covalent attachment of the linker to specific proteins. nih.gov This approach has been utilized to enhance the cellular uptake of liposomes and nanoparticles by targeting thiol groups on the cell surface. nih.govacs.orgnih.gov By conjugating a targeting ligand to the DBCO end of the molecule, researchers can achieve specific labeling and modulation of receptor function. The interaction between the maleimide and cellular thiols can trigger internalization, providing a pathway for the delivery of therapeutic agents or imaging probes into the cell. nih.gov

The ability to attach fluorescent probes to cells in a specific and biocompatible manner makes this compound invaluable for live-cell imaging studies. igem.orgnih.gov By labeling specific cell surface molecules, researchers can track their movement, localization, and interaction with other cellular components in real-time. This provides critical insights into dynamic cellular processes such as receptor trafficking, endocytosis, and cell signaling. The PEG spacer can also influence the pharmacokinetic properties of conjugated molecules, potentially extending their circulation time in vivo, which is a significant consideration in the development of targeted therapies and imaging agents. nih.govnih.gov

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

This compound has become an integral component in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. medchemexpress.comtargetmol.commedchemexpress.com One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. sigmaaldrich.cn this compound serves as a versatile PEG-based linker in the synthesis of PROTACs. medchemexpress.comtargetmol.combiocat.com

The DBCO group allows for the attachment of an azide-modified ligand for the target protein via a copper-free click reaction. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com The maleimide group can be used to conjugate a ligand for an E3 ligase that contains a reactive thiol group. nih.gov The PEG12 linker itself is not just a passive spacer; its length, flexibility, and hydrophilicity are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. sigmaaldrich.cnchemrxiv.org The modular nature of this linker allows for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions to screen for optimal degradation activity. chemrxiv.orgelsevierpure.comnih.gov

Interactive Data Table: Properties of this compound

Property Value Reference
Molecular Formula C52H74N4O17 broadpharm.com
Molecular Weight 1027.2 g/mol broadpharm.com
Purity ≥95% biochempeg.com
Solubility DMSO, DCM, DMF broadpharm.com
Storage Condition -20°C broadpharm.com

Interactive Data Table: Chemical Reactions

Reactive Group Reacts With Bond Formed Reaction Type Reference
DBCO Azide Triazole Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) thermofisher.commedchemexpress.com
Maleimide Thiol (Sulfhydryl) Thioether Michael Addition cd-bioparticles.comthermofisher.com

Impact of Linker Architecture on PROTAC Ternary Complex Formation and Target Degradation Efficiency in Research Models

The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, profoundly influencing the formation and stability of the pivotal ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. precisepeg.comaxispharm.com The architecture of this linker—defined by its length, composition, rigidity, and attachment points—directly impacts the spatial arrangement and interaction dynamics between the POI and the E3 ligase, ultimately governing the efficiency of target ubiquitination and subsequent degradation. computabio.comexplorationpub.com The compound this compound represents a specific type of linker used in PROTAC synthesis, featuring a polyethylene glycol (PEG) chain, a dibenzocyclooctyne (DBCO) group, and a maleimide group. medchemexpress.com

The length of the linker is one of the most extensively studied parameters. explorationpub.com An optimal linker length is crucial; if it is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both the POI and the E3 ligase, thus inhibiting ternary complex formation. explorationpub.comnih.gov Conversely, an excessively long linker may fail to bring the two proteins into sufficient proximity for efficient ubiquitin transfer. explorationpub.comarxiv.org Research has consistently shown that systematic variation of linker length, often achieved by using PEG units of different chain lengths, can dramatically affect the degradation efficiency of a PROTAC. biochempeg.comnih.gov For instance, studies have demonstrated that extending a linker by even a single ethylene (B1197577) glycol unit can abolish the degradation of one target protein while preserving activity against another, thereby imparting selectivity. nih.gov

The chemical composition of the linker significantly affects the physicochemical properties of the PROTAC. PEG-based linkers, such as the one in this compound, are widely used due to their hydrophilicity. precisepeg.comaxispharm.com This characteristic enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its compatibility with physiological environments and cell permeability. biochempeg.combiochempeg.com The flexibility of PEG chains can also be advantageous, allowing the PROTAC to adopt multiple conformations to facilitate the formation of a stable and productive ternary complex. arxiv.orgresearchgate.net However, excessive flexibility can sometimes be detrimental, and a degree of rigidity can help stabilize the ternary complex in an optimal conformation for ubiquitination. researchgate.netsemanticscholar.org

The reactive moieties on the linker, such as the DBCO and maleimide groups in this compound, are crucial for its application in constructing PROTACs. The DBCO group enables highly efficient and specific conjugation to azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry. medchemexpress.com The maleimide group readily reacts with thiol groups, such as those on cysteine residues in proteins or ligands. These functionalities allow for the modular and convergent synthesis of PROTACs. nih.gov

The following table summarizes key findings from research models on how linker properties influence PROTAC efficacy.

Linker ParameterImpact on Ternary Complex FormationImpact on Target Degradation EfficiencyResearch Findings Summary
Length Determines the proximity and orientation of POI and E3 ligase. nih.govAn optimal length is required for maximal degradation; too short or too long is detrimental. explorationpub.comarxiv.orgStudies show a "boot-shaped" pattern where potency drops off steeply with linkers that are too short. nih.gov Incremental changes in length can switch selectivity between protein isoforms. nih.gov
Composition (e.g., PEG) Hydrophilic linkers like PEG can improve solubility and prevent non-specific binding. precisepeg.combiochempeg.comEnhanced solubility can lead to better cellular availability and thus improved degradation. biochempeg.comOver 54% of reported PROTACs have utilized PEG linkers to improve water solubility and tune physicochemical properties. biochempeg.com
Flexibility vs. Rigidity Flexible linkers can facilitate initial complex formation by allowing conformational adjustments. arxiv.orgresearchgate.netA balance is key; some rigidity can stabilize the complex in a productive conformation, enhancing degradation. researchgate.netsemanticscholar.orgMolecular dynamics simulations show that linker plasticity is crucial, but overly flexible linkers can lead to non-productive binding modes. nih.gov Introducing rigid elements like piperazine (B1678402) rings can improve pharmacokinetic profiles. semanticscholar.org
Attachment Points The vector and position of linker connection on the ligands dictate the possible orientations within the complex. explorationpub.comSuboptimal attachment can lead to steric clashes or unproductive orientations, reducing or eliminating degradation. explorationpub.comAltering the linker attachment site on a ligand has been shown to significantly impact target selectivity and degradation potency. explorationpub.com

Strategies for Modulating PROTAC Pharmacological Profiles through Linker Design

A primary strategy involves tuning the hydrophilicity of the linker. Many PROTACs suffer from poor aqueous solubility due to their high molecular weight and lipophilicity. Incorporating hydrophilic linkers, most commonly PEG chains as seen in this compound, is a standard approach to mitigate this issue. biochempeg.combiochempeg.com Increasing the water solubility of a PROTAC can enhance its suitability for in vivo studies and improve its absorption. biochempeg.com The balance between hydrophilicity and hydrophobicity is delicate, as excessive hydrophilicity can hinder cell membrane permeability. Therefore, the length and nature of the PEG chain must be carefully optimized. axispharm.com

Modulating linker rigidity is another effective strategy. While flexible linkers like alkyl or PEG chains are synthetically accessible and can facilitate ternary complex formation, they can also contribute to poor metabolic stability or undesirable pharmacokinetic (DMPK) properties. nih.govsemanticscholar.org Introducing rigid structural motifs, such as piperidine/piperazine rings or alkynes, into the linker can confer a more defined conformation. precisepeg.comnih.gov This pre-organization can reduce the entropic penalty of binding and lead to more stable ternary complexes. nih.gov Furthermore, rigidified linkers can improve metabolic stability by masking potential sites of metabolism. semanticscholar.org The clinical trial candidates ARV-110 and ARV-471, for example, feature short, rigid linkers incorporating such moieties. semanticscholar.org

The chemical nature of the linker also provides opportunities for optimization. For example, replacing metabolically labile ester or amide bonds with more stable ether or triazole linkages can enhance the half-life of the PROTAC. The use of "clickable" chemistry, enabled by groups like the DBCO moiety in this compound, facilitates the rapid synthesis of PROTAC libraries with diverse linkers. medchemexpress.comnih.gov This allows for the efficient screening and identification of linkers that confer the best combination of degradation potency and pharmacological properties.

The table below outlines strategies for improving PROTAC pharmacological profiles through linker design.

Pharmacological ParameterChallenge for PROTACsLinker Design StrategyExample
Solubility High molecular weight and lipophilicity often lead to poor aqueous solubility. semanticscholar.orgIncorporate hydrophilic units.Using PEG chains of varying lengths to increase water solubility. biochempeg.combiochempeg.com
Cell Permeability Large size and polar surface area can impede passive diffusion across cell membranes. nih.govBalance hydrophilicity and lipophilicity; tune topological polar surface area (TPSA). nih.govCombining PEG and alkyl motifs to fine-tune the hydrophilic-lipophilic balance. nih.gov
Metabolic Stability Long, flexible linkers can be susceptible to enzymatic degradation. semanticscholar.orgIntroduce rigid elements; replace labile functional groups.Incorporating cycloalkane or heterocyclic fragments (e.g., piperazine) to increase rigidity and block metabolic "soft spots". precisepeg.comsemanticscholar.org
Bioavailability Poor solubility, permeability, and stability collectively lead to low oral bioavailability. explorationpub.comHolistic optimization of linker length, rigidity, and chemical composition. semanticscholar.orgDesigning PROTACs with shorter, more rigid linkers has led to candidates with improved oral efficacy, such as ARV-110. semanticscholar.org
Selectivity A PROTAC may degrade unintended proteins due to flexible binding modes. Optimize linker length and rigidity to favor a specific ternary complex geometry. explorationpub.comnih.govShortening a linker or changing its attachment point to create steric hindrance with off-targets, thereby enhancing selectivity for the desired POI. explorationpub.comnih.gov

Analytical Characterization of Dbco Nhco Peg12 Maleimide Conjugates in Academic Research

Spectroscopic Techniques for Conjugation Validation

Spectroscopic methods are fundamental in confirming the successful conjugation of DBCO-NHCO-PEG12-maleimide to target molecules and in elucidating the structure of the resulting bioconjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound conjugates. While full NMR characterization of large bioconjugates can be complex, ¹H NMR is instrumental in confirming the synthesis of the linker itself and smaller conjugate fragments. For instance, in the synthesis of related maleimide-functionalized polyethylene (B3416737) glycol (PEG) hydrogel precursors, ¹H NMR spectroscopy is used to confirm the successful incorporation of the maleimide (B117702) group. researchgate.net The disappearance of the characteristic proton signals of the maleimide group and the appearance of new signals corresponding to the thioether bond formed upon reaction with a thiol-containing molecule provide direct evidence of successful conjugation.

In a comparative study of conjugation methods, while not specifically using this compound, the principle of using NMR to verify the structure of precursors for bioconjugation is well-established. researchgate.net For larger conjugates, NMR can be employed to analyze smaller, cleaved portions of the conjugate to confirm the chemical linkage.

Mass spectrometry (MS) is an indispensable technique for the characterization of this compound conjugates, providing precise molecular weight information and allowing for the assessment of conjugation efficiency and product purity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to analyze the molecular weights of conjugates. In a study involving the conjugation of a DBCO-PEG5-NHS ester to Protein A, MALDI-TOF MS was used to demonstrate the successful incorporation of the DBCO-PEG linker. mdpi.com The spectra clearly showed a shift towards higher molecular weights as the molar ratio of the linker to the protein was increased, with the mass difference between peaks corresponding to the molecular weight of the DBCO-PEG5-NHS ester linker (~578 g/mol ). mdpi.com This indicates the presence of multiple protein species with varying numbers of attached linkers. mdpi.com Similarly, in the characterization of peptide-polymer conjugates, MALDI-TOF MS was used to confirm the functionalization of a PEG scaffold with a peptide, showing a clear mass shift upon conjugation. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful MS technique, often coupled with liquid chromatography for online analysis. In the analysis of immunoconjugates, ESI-MS is well-suited for measuring the molecular weights of antibodies and their drug conjugates. thermofisher.com For peptide-amphiphile nanoparticles formed using a DSPE-PEG-maleimide linker, ESI-MS confirmed the integrity of the conjugate, with a characteristic ionization fragment observed at 607 Da. nih.gov

Mass Spectrometry Technique Application in Conjugate Analysis Key Findings References
MALDI-TOF MSDetermination of molecular weight and conjugation efficiency of protein-linker conjugates.Observed a stepwise increase in molecular weight corresponding to the number of DBCO-PEG linkers attached to Protein A. mdpi.com
MALDI-TOF MSConfirmation of peptide functionalization of a PEG scaffold.Confirmed successful conjugation by a significant mass shift in the final product. nih.gov
ESI-MSMeasurement of molecular weights of immunoconjugates.Suitable for analyzing the heterogeneity of antibody-drug conjugates. thermofisher.com
ESI-MSConfirmation of the integrity of peptide-amphiphile nanoparticles.Detected the expected ionization fragment, confirming the presence of the intact DSPE-PEG tail. nih.gov

Chromatographic Methods for Conjugate Purification and Heterogeneity Analysis

Chromatographic techniques are essential for the purification of this compound conjugates from unreacted starting materials and for analyzing the distribution of different conjugated species.

Size Exclusion Chromatography (SEC) is a widely used method to separate molecules based on their hydrodynamic radius, making it ideal for assessing the size distribution of conjugates and detecting the presence of aggregates. In the development of a method to characterize a multimeric PEG-protein conjugate, a robust SEC method was established that could resolve and quantify a wide range of size variants from 50 kDa to over 1000 kDa. chromatographyonline.com This is crucial as the molecular size of PEGylated therapeutics significantly impacts their in vivo half-life. chromatographyonline.com

When coupled with other detectors, such as multi-angle light scattering (MALS), SEC can provide absolute molecular weight determination, offering a more accurate picture of the conjugate's properties. nih.gov SEC-MALS is a powerful tool for determining the stoichiometry and the nature of protein conjugates. nih.gov In the purification of peptide-PEG conjugates, polyacrylamide gel electrophoresis, which separates molecules based on size, was used to verify the removal of unreacted components after purification. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a high-resolution technique used for monitoring the progress of conjugation reactions and for purifying the final product. In the synthesis of peptide-amphiphile nanoparticles using a DSPE-PEG-maleimide linker, RP-HPLC was employed to purify the final conjugate. nih.gov The study highlighted the importance of optimizing HPLC conditions, such as pH and temperature, to prevent the hydrolysis of ester bonds within the conjugate. nih.gov

HPLC can also be coupled with mass spectrometry (LC-MS) for comprehensive characterization. A two-dimensional LC-MS approach has been developed for the detailed characterization of high molecular weight multi-arm functionalized PEG-maleimide, enabling the identification of key impurities and degradants. nih.gov

Chromatographic Method Purpose Key Considerations and Findings References
Size Exclusion Chromatography (SEC)Assess conjugate size distribution and aggregation.Can resolve a wide range of molecular sizes and is crucial for quality control of PEGylated therapeutics. chromatographyonline.com
SEC with Multi-Angle Light Scattering (SEC-MALS)Determine absolute molecular weight and stoichiometry.Provides more robust and accurate biophysical parameters of conjugates. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Monitor reaction progress and purify conjugates.Optimization of mobile phase pH and temperature is critical to maintain conjugate stability. nih.gov
Two-Dimensional Liquid Chromatography with Mass Spectrometry (2D-LC-MS)In-depth characterization of impurities and degradants.Enables sensitive characterization of the entire impurity profile of complex PEG-maleimide polymers. nih.gov

Biophysical Characterization of Conjugate Functionality

Beyond structural and purity analysis, it is crucial to characterize how the conjugation with this compound affects the biophysical properties and functionality of the target molecule.

A key aspect of biophysical characterization is understanding the impact of the linker on the in vivo behavior of the conjugate. A study comparing maleimide-thiol and DBCO-azide conjugation chemistries for a peptide-polymer conjugate revealed distinct effects on pharmacokinetics and biodistribution. nih.gov While both conjugation strategies significantly extended the blood half-life of the peptide by approximately 90-fold, the DBCO-azide conjugate showed longer retention in off-target organs such as the liver, kidney, and spleen compared to the maleimide conjugate. nih.gov This highlights that the choice of linker chemistry can have profound biophysical consequences.

Furthermore, the hydrophobicity of the DBCO group can influence the properties of the conjugate. Research has shown that DBCO-azide chemistry can lead to protein aggregation on the surface of nanoparticles, which in turn can trigger a complement response in the blood. nih.gov This underscores the importance of evaluating the biophysical properties of the final conjugate, as the linker itself can introduce unintended biological interactions.

In a head-to-head comparison of conjugation methods for VHHs (single-domain antibodies), it was found that while both maleimide-thiol and click chemistry-based conjugates retained their specific antigen-binding capabilities, the functional binding capacities of the click chemistry conjugates were equal to or better than those of the maleimide-thiol conjugates. researchgate.net This demonstrates that the conjugation strategy can directly impact the functional efficacy of the bioconjugate.

Biophysical Property Analytical Approach Key Findings References
Pharmacokinetics and BiodistributionIn vivo studies tracking radiolabeled or fluorescently tagged conjugates.DBCO-azide conjugates exhibited longer retention in off-target organs compared to maleimide conjugates. nih.gov
Protein Aggregation and Complement ActivationIn vitro complement activation assays.The hydrophobicity of the DBCO moiety can induce protein aggregation and subsequent complement activation. nih.gov
Functional Binding CapacitySolid-phase binding assays (e.g., ELISA).Click chemistry conjugation resulted in equal or better functional binding of VHHs compared to maleimide-thiol conjugation. researchgate.net

Rheological Analysis for Mechanical Properties of Hydrogel Networks

The incorporation of this compound into hydrogel networks significantly influences their mechanical properties. Rheology, the study of the flow and deformation of matter, provides valuable insights into the viscoelastic behavior of these materials. nih.gov Key parameters such as storage modulus (G') and loss modulus (G'') are determined to characterize the hydrogel's stiffness, elasticity, and energy dissipation capabilities. researchgate.net

Key Rheological Parameters and Their Significance:

ParameterDescriptionSignificance for Hydrogel Characterization
Storage Modulus (G') Represents the elastic component of the hydrogel, indicating its ability to store energy upon deformation.A higher G' value suggests a stiffer and more crosslinked hydrogel network.
Loss Modulus (G'') Represents the viscous component, indicating the energy dissipated as heat upon deformation.A higher G'' value points to a more fluid-like behavior.
Tan Delta (G''/G') The ratio of the loss modulus to the storage modulus, providing a measure of the material's damping properties.A tan delta value less than 1 indicates a predominantly elastic, gel-like material.
Complex Viscosity (η)*A measure of the total resistance to flow under oscillatory shear.It provides information about the hydrogel's overall flow behavior.
Shear-Thinning The decrease in viscosity with an increasing shear rate.This property is crucial for applications like injectable hydrogels for drug delivery. nih.gov

Research Findings from Rheological Studies:

Academic research has demonstrated that the formation of hydrogels through reactions involving this compound can be monitored using rheological measurements. researchgate.net For instance, time sweep experiments can track the evolution of G' and G'' during gelation, with the crossover point of G' and G'' indicating the sol-gel transition. researchgate.net

Furthermore, the mechanical properties of the resulting hydrogels can be tailored by varying factors such as the concentration of the crosslinker and the polymer backbone. mdpi.com For example, studies on different hydrogel systems have shown that increasing the crosslinking density generally leads to an increase in the storage modulus, resulting in a more rigid hydrogel. nih.gov The shear-thinning behavior of these hydrogels is another critical characteristic that can be evaluated through rheological analysis, which is an important property for their potential use in biomedical applications. nih.gov

The ability to control and characterize the mechanical properties of hydrogels containing this compound is essential for their application in areas such as tissue engineering and controlled drug release, where the mechanical environment plays a significant role. nih.govmdpi.com

Fluorescence-Based Assays for Probing Conjugate Interactions and Reactivity

Fluorescence-based assays are powerful tools for studying the interactions and reactivity of biomolecules conjugated with this compound. nih.gov These assays offer high sensitivity and specificity, allowing for the real-time monitoring of binding events and enzymatic activities. nih.gov

Common Fluorescence-Based Assay Formats:

Assay TypePrincipleApplication in Characterizing this compound Conjugates
Fluorescence Intensity Measures the change in fluorescence emission upon binding or reaction.Can be used to quantify the extent of conjugation or to study the binding of the conjugate to its target.
Fluorescence Polarization (FP) Measures the change in the polarization of emitted light upon binding of a small fluorescent molecule to a larger one.Useful for studying the binding kinetics of a fluorescently labeled conjugate to its target protein.
Förster Resonance Energy Transfer (FRET) Measures the energy transfer between two fluorophores in close proximity.Can be employed to monitor conformational changes in a protein upon binding of a conjugate or to study protein-protein interactions.
Fluorogenic Reactions Utilizes substrates that become fluorescent upon enzymatic cleavage or chemical reaction.Can be used to assess the reactivity of the maleimide group of the linker or the biological activity of an enzyme conjugated via the linker. nih.gov

Research Applications and Findings:

In the context of this compound, the maleimide group specifically reacts with thiol groups found in cysteine residues of proteins. axispharm.combroadpharm.comlumiprobe.com This reaction can be monitored using fluorescence-based assays. For example, a fluorogenic dye that reacts with free thiols can be used to quantify the consumption of thiol groups during the conjugation reaction, thereby providing a measure of the reaction kinetics and efficiency.

Furthermore, once a fluorescent probe is attached to a biomolecule via the this compound linker, its interaction with other molecules can be investigated. For instance, a fluorescently labeled antibody conjugate can be used in immunoassays to detect the presence and quantity of a specific antigen. The binding of the conjugate to the antigen can be detected by a change in fluorescence intensity or polarization.

The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the DBCO group and an azide-modified molecule can also be monitored using fluorescence. lumiprobe.commedchemexpress.com If one of the reaction partners is fluorescent, the formation of the triazole linkage will result in the fluorescent tag being incorporated into the final conjugate, which can then be detected and quantified.

These fluorescence-based techniques provide researchers with a versatile and sensitive toolkit to characterize the conjugation process and the subsequent interactions of molecules linked with this compound, which is essential for developing and validating their use in various bioanalytical and biomedical applications.

Comparative Analysis and Future Research Directions

Comparative Evaluation of DBCO-NHCO-PEG12-Maleimide with Alternative Bioconjugation Chemistries

The utility of a bioconjugation reagent is determined by several factors, including its efficiency, selectivity, and the stability of the resulting linkage in a biological environment. This section evaluates this compound based on these critical parameters.

Assessment of Reaction Efficiency and Selectivity Against Competing Functional Groups

The this compound linker possesses two distinct reactive moieties: a dibenzocyclooctyne (DBCO) group and a maleimide (B117702) group. The DBCO group participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that is highly specific for azide-functionalized molecules. alfa-chemistry.comlumiprobe.com This reaction is known for its high efficiency and proceeds readily in aqueous environments without the need for a copper catalyst, which can be toxic to cells. lumiprobe.cominterchim.fr The reaction between DBCO and an azide (B81097) is very fast, forming a stable triazole linkage. lumiprobe.comconju-probe.com This high selectivity means that the DBCO group does not typically react with other functional groups commonly found in biological systems, such as amines and hydroxyls. conju-probe.com

In contrast, the maleimide group is highly reactive towards sulfhydryl (thiol) groups, found in cysteine residues of proteins. broadpharm.com The reaction, a Michael addition, is also very efficient and proceeds at neutral pH (6.5-7.5), leading to the formation of a stable thioether bond. nih.gov However, at pH values above 8.5, maleimides can exhibit reduced selectivity and may react with amines (aza-Michael addition). nih.gov

When compared to other bioconjugation chemistries, the dual reactivity of this compound offers a significant advantage. For instance, traditional methods often rely on less specific reactions, which can lead to a heterogeneous mixture of products. A head-to-head comparison between maleimide-thiol conjugation and click chemistry for conjugating VHHs (variable domains of heavy-chain-only antibodies) demonstrated that click chemistry provided superior control over stoichiometry, resulting in more defined conjugates. researchgate.net While both methods produced functional conjugates, the binding capacity of those prepared via click chemistry was equal to or better than the maleimide-thiol conjugates. researchgate.net

Table 1: Comparison of Reaction Characteristics

ChemistryReactive GroupsSelectivityKey AdvantagesKey Limitations
SPAAC (DBCO)AzideHighBioorthogonal, no catalyst needed, fast kinetics lumiprobe.cominterchim.frRequires introduction of an azide group
Maleimide-ThiolSulfhydryl (Thiol)High at pH 6.5-7.5Fast kinetics, efficient nih.govPotential for retro-Michael reaction and reaction with amines at higher pH nih.gov

Considerations for Linker Stability and Biocompatibility in Complex Biological Systems

The stability and biocompatibility of the linker are paramount for in vivo applications. The PEG12 (polyethylene glycol) portion of the this compound linker is a well-established component in drug delivery and bioconjugation. The hydrophilic nature of PEG can improve the solubility and stability of the resulting conjugate and reduce its immunogenicity. nih.govbroadpharm.com Studies have shown that the configuration of the PEG linker can significantly impact the stability and pharmacokinetics of antibody-drug conjugates (ADCs). nih.gov

The stability of the maleimide-thiol linkage, however, can be a concern. The resulting thiosuccinimide can undergo a retro-Michael reaction, leading to cleavage of the conjugate and potential off-target effects. d-nb.inforesearchgate.net This instability can be influenced by the pKa of the thiol involved in the conjugation. researchgate.net To address this, strategies have been developed to improve the stability of maleimide-thiol adducts, such as hydrolysis of the succinimide (B58015) ring to form a more stable ring-opened structure. prolynxinc.comacs.org Another approach involves a transcyclization reaction to form a more stable thiazine (B8601807) structure. d-nb.infonih.gov

Emerging Research Frontiers and Unexplored Potential of this compound

The unique properties of this compound open up new avenues for research and development in various scientific disciplines.

Development of Advanced Multi-Modal Bioconjugation Strategies

The dual-reactive nature of this compound is ideal for creating multi-modal systems. For example, it can be used to link two different biomolecules, such as a targeting protein and a therapeutic agent, in a single construct. One could first react the maleimide end with a cysteine-containing protein and then use the DBCO end to "click" on an azide-modified payload. This approach has been explored in the development of trifunctional conjugates. nih.gov This strategy allows for precise control over the architecture of complex bioconjugates, which is crucial for applications in targeted drug delivery and diagnostics.

Integration into Dynamic and Responsive Material Systems for Advanced Research

The "click" functionality of the DBCO group makes this linker suitable for incorporation into advanced material systems. Researchers are exploring the use of click chemistry to functionalize polymers, nanoparticles, and surfaces for applications in materials science, sensors, and coatings. creativepegworks.com For instance, DBCO-functionalized molecules can be used to decorate surfaces with specific biomolecules, creating dynamic systems that can respond to biological stimuli. susos.com This could lead to the development of smart materials for tissue engineering, regenerative medicine, and advanced diagnostics.

Applications in High-Throughput Screening and Combinatorial Chemistry in Academic Settings

Combinatorial chemistry, a technique for rapidly synthesizing large libraries of compounds, can benefit from the efficiency and selectivity of click chemistry. niscpr.res.in The DBCO-maleimide linker can be used to generate diverse libraries of bioconjugates for high-throughput screening (HTS) to identify new drug candidates or biological probes. news-medical.net The reliability of the DBCO-azide reaction simplifies the synthesis and purification of these libraries, accelerating the discovery process. uomustansiriyah.edu.iqnih.gov The ability to create large, well-defined libraries of molecules is a significant advantage for academic research aimed at exploring new biological pathways and therapeutic targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.